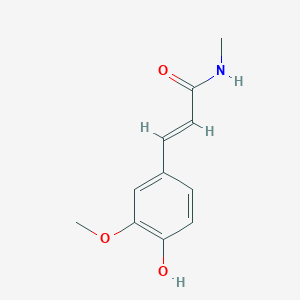
1-Cyclopropoxy-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropoxy-3-methylbenzene is an organic compound with the molecular formula C10H12O It is characterized by a benzene ring substituted with a cyclopropoxy group at the first position and a methyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-Cyclopropoxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the cyclopropoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Nitration with HNO3 and H2SO4; halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
1-Cyclopropoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in the production of specialty chemicals.
作用机制
The mechanism of action of 1-Cyclopropoxy-3-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy group can influence the compound’s binding affinity and selectivity, while the methyl group may affect its metabolic stability and distribution.
相似化合物的比较
Cyclopropylbenzene: Lacks the methyl group, making it less sterically hindered.
3-Methylphenol: Lacks the cyclopropoxy group, affecting its reactivity and solubility.
1-Phenylcyclopropane: Similar structure but without the methyl substitution.
Uniqueness: 1-Cyclopropoxy-3-methylbenzene’s unique combination of a cyclopropoxy group and a methyl group on the benzene ring imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
1-cyclopropyloxy-3-methylbenzene |
InChI |
InChI=1S/C10H12O/c1-8-3-2-4-10(7-8)11-9-5-6-9/h2-4,7,9H,5-6H2,1H3 |
InChI 键 |
VWVPOUMVSRVLAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


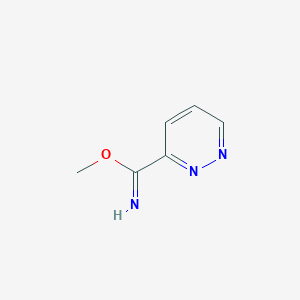
![N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742236.png)
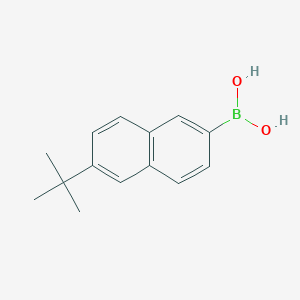
![benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742243.png)
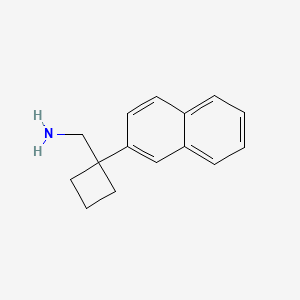
![[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane](/img/structure/B11742274.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742287.png)
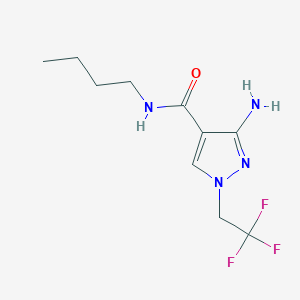
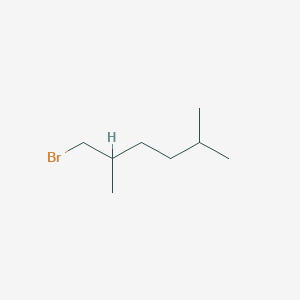

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11742292.png)
![1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11742294.png)
